molecular formula C22H40N2 B8523368 N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE CAS No. 19433-81-9

N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE

Cat. No. B8523368
Key on ui cas rn: 19433-81-9
M. Wt: 332.6 g/mol
InChI Key: VEHKMIKMZXCKNZ-UHFFFAOYSA-N
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Patent
US06353136B1

Procedure details

30 mmol of p-dichlorobenzene (4.4 g), 70 mmol of di-n-butylamine (9.0 g), 70 mmol of KOtBu (7.9 g), 30 mmol of lithium bromide (2.6 g) and 44 mg of trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)phosphino]μ-2-methylpropyl-C,P]dipalladium(II) (0.2 mol %) are suspended in 75 ml of toluene and placed in a pressure tube under protective gas. After 12 hours at 140° C., an aqueous work-up is carried out. After the aqueous phase has been extracted twice with toluene, the combined organic phases are dried over magnesium sulfate and freed of the solvents on a rotary evaporator. Distillation gives 1,4-bis(N,N-dibutylamino)benzene as a virtually colorless liquid having a boiling point of 143° C./10 torr; yield: 77%.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
7.9 g
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)phosphino]μ-2-methylpropyl-C,P]dipalladium(II)
Quantity
44 mg
Type
reactant
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](Cl)=[CH:5][CH:4]=[C:3](Cl)[CH:2]=1.[CH2:9]([NH:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:11][CH3:12].C[C:19]([O-])([CH3:21])[CH3:20].[K+].[Br-].[Li+]>C1(C)C=CC=CC=1>[CH2:9]([N:13]([C:6]1[CH:5]=[CH:4][C:3]([N:13]([CH2:14][CH2:20][CH2:19][CH3:21])[CH2:9][CH2:10][CH2:11][CH3:12])=[CH:2][CH:1]=1)[CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:11][CH3:12] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
C1=CC(=CC=C1Cl)Cl
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C(CCC)NCCCC
Step Three
Name
Quantity
7.9 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Four
Name
Quantity
2.6 g
Type
reactant
Smiles
[Br-].[Li+]
Step Five
Name
trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)phosphino]μ-2-methylpropyl-C,P]dipalladium(II)
Quantity
44 mg
Type
reactant
Smiles
Step Six
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a pressure tube under protective gas
EXTRACTION
Type
EXTRACTION
Details
After the aqueous phase has been extracted twice with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
freed of the solvents on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(CCC)N(CCCC)C1=CC=C(C=C1)N(CCCC)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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